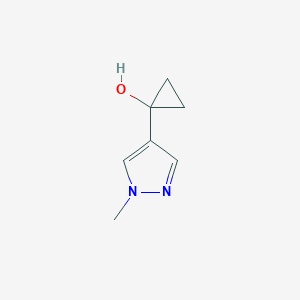
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of quinolone . Quinolones are a type of compound that have a wide range of applications in medicinal chemistry . They are often used as the basis for creating various drugs, including antibiotics .
Synthesis Analysis
The synthesis of quinolone derivatives often involves complex chemical reactions. For example, fluoroquinolonic acid, a similar compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another method involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates .Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridine ring . The positions of the chlorine atoms and the carboxylic acid group can vary depending on the specific compound.Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions. For instance, they can be converted into their corresponding carbamates . Additionally, they can be used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives can vary widely. For example, 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a similar compound, is a white to yellow solid .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of quinolone derivatives are promising. They continue to be explored for their therapeutic potential in various fields of medicine . Furthermore, new synthetic methodologies are being developed to improve the efficiency and scalability of their production .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate followed by cyclization and oxidation to form the target compound.", "Starting Materials": [ "2,5-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and add ethyl acetoacetate dropwise. Continue refluxing for 2 hours.", "Step 2: Cool the reaction mixture and add dilute sulfuric acid to acidify. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium nitrite. Cool the mixture and add sodium hydroxide. Stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the mixture and stir for an additional 30 minutes.", "Step 5: Acidify the mixture with dilute sulfuric acid and extract the product with ethyl acetate. Dry over magnesium sulfate and recrystallize from ethanol to obtain 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] } | |
Número CAS |
51726-82-0 |
Nombre del producto |
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Fórmula molecular |
C10H5Cl2NO3 |
Peso molecular |
258.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



